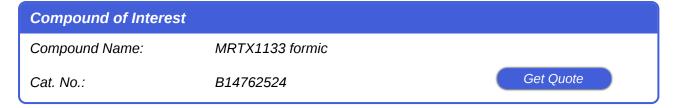


In Vitro Potency and Efficacy of MRTX1133 Formic Salt: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and efficacy of **MRTX1133 formic** salt, a potent and selective noncovalent inhibitor of KRAS G12D. The information is compiled to assist researchers and drug development professionals in understanding the preclinical characteristics of this compound.

Core Data Presentation

The following tables summarize the quantitative data on the in vitro potency and efficacy of **MRTX1133 formic** salt across various biochemical and cellular assays.

Table 1: Biochemical Potency of MRTX1133



Assay Type	Metric	Value	Target	Conditions
Time-Resolved FRET (TR- FRET)	IC50	<2 nM	KRAS G12D	Inactive, GDP- loaded
Surface Plasmon Resonance (SPR)	KD	0.2 pM	KRAS G12D	
Nucleotide Exchange Assay	IC50	0.14 nM	KRAS G12D	Inhibition of SOS1-catalyzed nucleotide exchange
TR-FRET	IC50	5.37 nM	KRAS WT	
TR-FRET	IC50	4.91 nM	KRAS G12C	_
TR-FRET	IC50	7.64 nM	KRAS G12V	_

Table 2: Cellular Potency of MRTX1133 in KRAS G12D Mutant Cell Lines



Cell Line	Cancer Type	Assay Type	Metric	Value (nM)
AGS	Gastric Cancer	2D Viability	IC50	6
AGS	Gastric Cancer	pERK Inhibition	IC50	2
AsPC-1	Pancreatic Cancer	2D Viability	IC50	7-10
SW1990	Pancreatic Cancer	2D Viability	IC50	7-10
HPAC	Pancreatic Cancer	pERK Inhibition	IC50	1-10
Panc 04.03	Pancreatic Cancer	pERK Inhibition	IC50	1-10
Panc 02.03	Pancreatic Cancer	pERK Inhibition	IC50	1-10
GP2D	Pancreatic Cancer	pERK Inhibition	IC50	1-10
Suit2	Pancreatic Cancer	pERK Inhibition	IC50	1-10
A427	Lung Cancer	pERK Inhibition	IC50	1-10
SNU1033	Biliary Tract Cancer	pERK Inhibition	IC50	1-10
LS513	Colorectal Cancer	2D Viability	IC50	~5
HPAF-II	Pancreatic Cancer	2D Viability	IC50	~5

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.



Biochemical Assay: Time-Resolved FRET (TR-FRET) for KRAS G12D Binding

This protocol outlines a TR-FRET displacement assay to measure the binding of MRTX1133 to inactive (GDP-loaded) KRAS G12D.

Materials:

- Biotinylated KRAS G12D (amino acids 1-169)
- Cy5-labeled tracer
- Terbium-streptavidin
- Assay Buffer: 50 mM Tris, 230 mM NaCl
- MRTX1133 formic salt
- DMSO
- 384-well assay plates

Procedure:

- Prepare a serial dilution of MRTX1133 in DMSO.
- Dispense the MRTX1133 dilutions into the assay plate using an acoustic dispenser (e.g., ECHO 650) to achieve a final DMSO concentration of 1%.
- Add 5 μL of biotinylated KRAS G12D to each well.
- Add 5 μ L of a solution containing Cy5-labeled tracer and terbium-streptavidin. Final concentrations should be approximately 10 nM for the tracer and 0.5 nM for the terbium-streptavidin.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.



- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and Cy5 wavelengths.
- Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a fourparameter logistic curve.

Cellular Assay: Cell Viability (CellTiter-Glo®)

This protocol describes a method to assess the effect of MRTX1133 on the viability of cancer cell lines.

Materials:

- KRAS G12D mutant cancer cell lines
- Complete cell culture medium
- MRTX1133 formic salt
- DMSO
- · 96-well, opaque-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Procedure:

- Seed 2,000 to 5,000 cells per well in a 96-well plate and incubate for 24 hours.
- Prepare serial dilutions of MRTX1133 in complete culture medium (final DMSO concentration should be ≤0.5%).
- Treat the cells with the MRTX1133 dilutions and a vehicle control (DMSO) and incubate for 72 hours.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.



- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression model.

Cellular Assay: Western Blot for Phospho-ERK and Phospho-AKT

This protocol details the detection of changes in the phosphorylation status of key proteins in the KRAS signaling pathway upon treatment with MRTX1133.

Materials:

- KRAS G12D mutant cancer cell lines
- · Complete cell culture medium
- MRTX1133 formic salt
- DMSO
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-p-ERK (T202/Y204), anti-total ERK, anti-p-AKT (S473), anti-total AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin).



- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

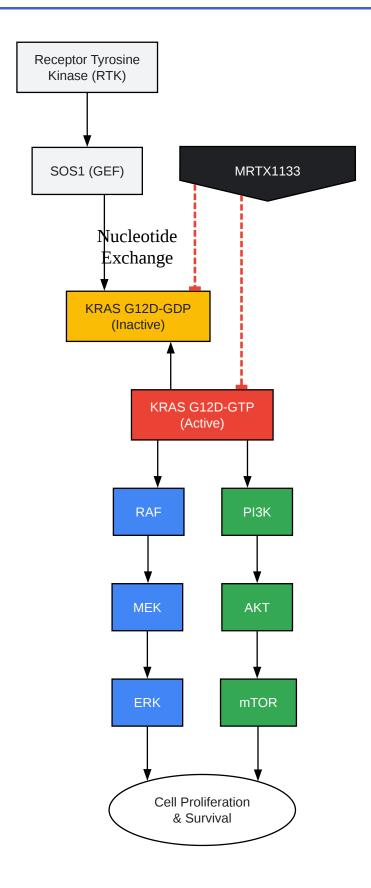
Procedure:

- Seed cells and treat with various concentrations of MRTX1133 and a vehicle control for a specified duration (e.g., 2 to 24 hours).
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Visualize the protein bands using an ECL substrate and an imaging system.
- Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and loading control.

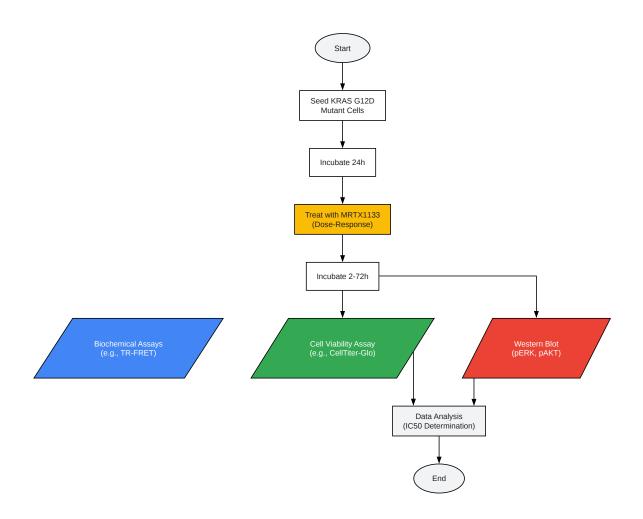
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

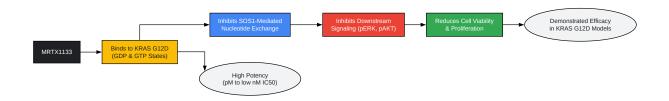












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